4-Hydroxy-2,6-diacetylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2,6-diacetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
InChI Key |
FVPHNIYDLNHZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 4 Hydroxypyridine 2,6 Diacetylpyridine
Condensation Reactions for Schiff Base Ligand Formation
The acetyl groups of 4-hydroxy-2,6-diacetylpyridine are readily susceptible to condensation reactions with primary amines, leading to the formation of Schiff bases, also known as imines. These reactions are fundamental to the construction of a diverse range of ligands with applications in coordination chemistry and materials science.
Monocondensation Pathways
While the presence of two acetyl groups allows for bis-condensation, it is also possible to achieve monocondensation, where only one of the acetyl groups reacts with an amine. This selective reaction can be controlled by adjusting the stoichiometry of the reactants. The resulting monocondensation products, bearing one remaining acetyl group and one imine functionality, are valuable intermediates for the synthesis of asymmetrical ligands and more complex molecular structures. For instance, the reaction of 2,6-diacetylpyridine (B75352) with certain hydrazides can lead to the formation of mono-Schiff bases. rsc.org
Bis-condensation with Diverse Amine Moieties (e.g., Hydrazones, Amines, Thiosemicarbazides)
The reaction of this compound with two equivalents of a primary amine leads to the formation of bis-Schiff base ligands. This bis-condensation is a widely employed strategy for creating symmetrical ligands capable of coordinating to metal ions in a pincer-like fashion. A variety of amine-containing compounds can be utilized in these reactions, leading to ligands with different donor atoms and electronic properties.
Hydrazones: Condensation with hydrazides, such as anthraniloyl hydrazide, benzoyl hydrazide, and salicyloyl hydrazide, yields bis(hydrazone) ligands. rsc.org These ligands have been shown to form stable complexes with various metal ions, including manganese(II). rsc.org Organotin(IV) complexes have also been synthesized using 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone). nih.gov
Amines: A broad range of primary amines can be used to form bis(imino)pyridine ligands. The condensation of 2,6-diacetylpyridine with substituted anilines is a common method for synthesizing diiminopyridine (DIP) ligands. wikipedia.org These ligands are of significant interest due to their ability to stabilize metals in various oxidation states.
Thiosemicarbazides: The reaction with thiosemicarbazides results in the formation of bis(thiosemicarbazone) ligands. These compounds are effective chelating agents for a variety of metal ions. For example, 2,6-diacetylpyridine bis-4-phenyl-3-thiosemicarbazone has been synthesized and used for the determination of Palladium(II). jocpr.com Furthermore, indium(III) complexes of 2,6-diacetylpyridine bis(thiosemicarbazide) have been investigated for their anticancer properties. rsc.org The reaction of 2,6-diacetylpyridine with thiocarbohydrazide (B147625) also yields a Schiff base ligand capable of forming coordination compounds. qucosa.de
Incorporation into Macrocyclic and Supramolecular Frameworks
The Schiff base ligands derived from this compound are excellent precursors for the construction of macrocyclic and supramolecular structures.
Template reactions, often employing metal ions, are a common strategy for the synthesis of macrocycles. The condensation of 2,6-diacetylpyridine with α,ω-diamines in the presence of alkaline earth metal triflate salts leads to the formation of [2+2] macrocyclic complexes. nih.gov The resulting macrocyclic ligands can then be obtained by removal of the metal template. This approach allows for the synthesis of macrocycles with varying ring sizes. nih.gov The hydrogenation of the imine bonds in these macrocycles can yield saturated macrocyclic ligands. wikipedia.org
The 4-hydroxy group of the pyridine (B92270) ring can participate in hydrogen bonding, facilitating the formation of supramolecular assemblies. While specific studies on this compound are limited, related 4-hydroxy-2,6-diamidopyridine derivatives have been shown to form supramolecular networks through triple hydrogen bonding with suitable counterparts. qucosa.de This suggests that the hydroxyl group in this compound could be similarly exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. The ability of pyridine derivatives to form supramolecular structures through hydrogen bonding is a well-established principle in crystal engineering. mdpi.com
Derivatization at the 4-Hydroxyl Position
The hydroxyl group at the 4-position of the pyridine ring offers another site for functionalization, allowing for the modification of the molecule's solubility, electronic properties, and potential for further reactions.
Etherification (Alkylation): The hydroxyl group can be converted to an ether through alkylation reactions. Protecting the hydroxyl group can be advantageous in certain synthetic strategies. For instance, in the synthesis of hydroxy(phenyl)ethylguanines, the hydroxyl group of a precursor was protected to enhance the desired alkylation reaction. nih.gov
Esterification (Acylation): The hydroxyl group can be acylated to form an ester. Acetic anhydride (B1165640) in pyridine is a common reagent system for the O-acetylation of hydroxyl groups. nih.gov This reaction is often used to protect hydroxyl groups during other chemical transformations. The acylation of similar 4-hydroxy-2-pyrone derivatives has been studied, where reaction with acid anhydrides or acid chlorides can lead to the formation of the corresponding ester, which may then rearrange. researchgate.net
Coordination Chemistry of 4 Hydroxypyridine 2,6 Diacetylpyridine and Its Ligand Derivatives
Ligand Design Principles and Coordination Modes
The structure of 4-hydroxy-2,6-diacetylpyridine serves as a robust platform for creating multidentate ligands, primarily through Schiff base condensation. This reaction involves the two ketone groups of the pyridine (B92270) derivative reacting with primary amines to form imine linkages. The resulting Schiff base ligands possess a variety of donor atoms and structural flexibility, making them exceptional chelators for a wide range of metal ions.
Pentadentate Ligand Properties of Schiff Bases
Schiff bases derived from 2,6-diacetylpyridine (B75352), particularly those formed with acylhydrazones, are notable for their ability to act as pentadentate ligands. uky.eduscilit.comresearchgate.net These ligands typically feature a planar N₃O₂ donor set, which consists of the pyridine nitrogen, two imine or azomethine nitrogens, and two oxygen atoms from the hydrazone moieties. scilit.comwestminster.ac.uk This arrangement is highly conducive to forming stable, seven-coordinate complexes, often with a pentagonal-bipyramidal geometry where the ligand occupies the five equatorial positions. uky.eduscilit.comsemanticscholar.org
The chelation of a metal ion by these pentadentate ligands results in the formation of a rigid, planar structure that enhances the stability of the resulting complex. The geometry of the complex is influenced by factors such as the nature of the central metal ion and the specific structure of the hydrazone used. uky.edu The formation of mono- or bis-Schiff bases can also lead to different coordination numbers and geometries. rsc.org
Synthesis and Isolation of Metal Complexes
The adaptable nature of ligands derived from this compound allows for the synthesis of a diverse array of metal complexes. The specific reaction conditions and the choice of metal precursor are critical in determining the final structure and properties of the isolated complex.
Complexation with First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III))
Ligands derived from 2,6-diacetylpyridine readily form stable complexes with first-row transition metals. These complexes often exhibit interesting geometries and magnetic properties.
Cobalt(II): Seven new Co(II) complexes with Schiff bases derived from 2,6-diacetylpyridine bis(isonicotinoylhydrazone) and 2,6-diacetylpyridine bis(nicotinoylhydrazone) have been synthesized. scilit.com X-ray diffraction studies revealed that these complexes adopt a pentagonal bipyramidal geometry, with the pentadentate ligand occupying the equatorial plane. scilit.comresearchgate.net
Nickel(II): Nickel(II) complexes have been synthesized with ligands derived from 2,6-diacetylpyridine dioxime. acs.org In some cases, unexpected in-situ ligand modifications have been observed, leading to distorted square-planar Ni(II) complexes with N₃S donor sets. nih.gov
Copper(II): A novel Cu(II) complex with 2,6-diacetylpyridine bis(phenylhydrazone) has been synthesized and characterized. ceon.rsresearchgate.net In this complex, two tridentate ligand molecules coordinate to the copper ion, resulting in a distorted octahedral environment. ceon.rsresearchgate.net Other studies have reported dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) complexes with distorted octahedral geometry. rsc.org
Zinc(II): A water-soluble Zn(II) complex was prepared by reacting 2,6-diacetylpyridine dihydrazone and {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid with zinc(II) acetate (B1210297). nih.gov The resulting complex features a distorted trigonal-bipyramidal geometry. nih.gov Coordination polymers of Zn(II) with 2,6-diacetylpyridine bis(nicotinoylhydrazone) have also been reported, forming two-dimensional structures. nih.gov
Manganese(II): A variety of Mn(II) complexes with hydrazone ligands derived from 2,6-diacetylpyridine have been prepared, exhibiting seven- and eight-coordinate geometries. rsc.orgrsc.org For example, [Mn(dapA₂)]n forms a one-dimensional polymeric chain with seven-coordinate Mn(II) ions, while [Mn(dapS)₂] adopts an eight-coordinate dodecahedral geometry. rsc.orgrsc.org Additionally, reactions with 2,6-diacetylpyridine dioxime have yielded polynuclear manganese clusters with mixed valence states (Mn(II)/Mn(III)). rsc.orgnih.gov
Iron(III): Iron(II) complexes with planar pentadentate macrocyclic ligands have been prepared via template condensation of bis(hydrazines) with 2,6-diacetylpyridine. elsevierpure.com These can be oxidized to form stable seven-coordinate Iron(III) complexes. elsevierpure.com
The following table summarizes representative first-row transition metal complexes:
| Metal Ion | Ligand Derivative | Complex Formula | Coordination Geometry | Citation |
|---|---|---|---|---|
| Co(II) | 2,6-diacetylpyridine bis(isonicotinoylhydrazone) | [Co(H₂L¹)(NCS)₂]·2.25H₂O | Pentagonal Bipyramidal | scilit.com |
| Ni(II) | Ligand from pyridine-2,6-dicarbaldehyde and 2-aminothiophenol (B119425) (modified in situ) | [Ni(C₁₉H₁₁N₃OS₂)] | Distorted Square-Planar | nih.gov |
| Cu(II) | 2,6-diacetylpyridine bis(phenylhydrazone) | [CuL₂]Br₂ | Distorted Octahedral | ceon.rsresearchgate.net |
| Zn(II) | 2,6-diacetylpyridine dihydrazone and {4-[(2E)-2-(hydroxyimino)acetyl]phenoxy} acetic acid | [Zn(dph)(L)] | Distorted Trigonal-Bipyramidal | nih.gov |
| Mn(II) | 2,6-diacetylpyridine bis(anthraniloyl hydrazide) | [Mn(dapA₂)]n | Seven-Coordinate (Polymeric) | rsc.orgrsc.org |
| Fe(III) | Macrocycle from 2,6-diacetylpyridine and bipyridine bis(hydrazine) | [FeLCl₂]Cl | Pentagonal Bipyramidal | elsevierpure.com |
Complexation with Heavier Transition Metals (e.g., Pd(II), Pt(II), Rh(III), Ir(III), Ru(III))
The Schiff base and dioxime derivatives of 2,6-diacetylpyridine also form complexes with heavier transition metals, leading to compounds with distinct structural and electronic properties.
Palladium(II) and Platinum(II): The reaction of 2,6-diacetylpyridine dioxime with PdCl₂ or PtCl₂ yields mononuclear complexes, [PdCl(dapdoH)] and [PtCl(dapdoH)] respectively. acs.orgnih.gov In these compounds, the deprotonated dioxime acts as a tridentate ligand, resulting in a four-coordinate, distorted square planar geometry for the metal center. acs.orgnih.gov
Ruthenium(III), Rhodium(III), and Iridium(III): Studies have been conducted on the reactions of ligands like 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone) with Ru(III), Rh(III), and Ir(III). researchgate.netias.ac.in These reactions can yield acyclic complexes or macrocyclic complexes through template condensation. researchgate.net Ruthenium complexes with 4-hydroxy-pyridine-2,6-dicarboxylic acid have also been synthesized, showing that both Ru(II) and Ru(III) oxidation states can be stabilized. rsc.org
The table below provides examples of complexes with heavier transition metals.
| Metal Ion | Ligand Derivative | Complex Formula | Coordination Geometry | Citation |
|---|---|---|---|---|
| Pd(II) | 2,6-diacetylpyridine dioxime | [PdCl(dapdoH)] | Distorted Square Planar | acs.orgnih.gov |
| Pt(II) | 2,6-diacetylpyridine dioxime | [PtCl(dapdoH)] | Distorted Square Planar | acs.orgnih.gov |
| Ru(III) | 4-hydroxy-pyridine-2,6-dicarboxylic acid (chelidamic acid) | [Ru(cha)₂(PPh₃)] | Not specified | rsc.org |
| Rh(III) | Diazafluorene-derived Schiff base | [(Cp)Rh(L)Cl]PF₆ | Pseudo-octahedral (half-sandwich) | ias.ac.in |
| Ir(III) | Diazafluorene-derived Schiff base | [(Cp)Ir(L)Cl]PF₆ | Pseudo-octahedral (half-sandwich) | ias.ac.innih.gov |
Complexation with Main Group Elements (e.g., Sn(IV), Ga(III))
Beyond transition metals, ligands derived from 2,6-diacetylpyridine are effective in coordinating with main group elements, creating complexes with high coordination numbers.
Tin(IV): A series of seven-coordinate, pentagonal-bipyramidal Sn(IV) complexes have been synthesized using the pentadentate ligand 2,6-diacetylpyridine bis(benzoylhydrazone). uky.edu Reactions with various organotin precursors like R₂SnO or RSnCl₃ yield complexes such as [Me₂Sn(L)], [n-Bu₂Sn(L)], and [PhSn(L)Cl]. uky.edunih.gov In these structures, the N₃O₂ ligand occupies the equatorial plane, while the organic (R) or chloride groups are in the axial positions. uky.edunih.gov
Gallium(III): While specific research on Gallium(III) complexes with this compound derivatives is less common, the versatile coordination chemistry of these ligands suggests their potential to form stable complexes with Ga(III), likely favoring octahedral or other high-coordination geometries typical for this ion.
A summary of representative main group element complexes is presented below.
| Element | Ligand Derivative | Complex Formula | Coordination Geometry | Citation |
|---|---|---|---|---|
| Sn(IV) | 2,6-diacetylpyridine bis(benzoylhydrazone) | [Me₂Sn(L)] | Pentagonal Bipyramidal | uky.edu |
| Sn(IV) | 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) | [n-BuSn(L)Cl] | Pentagonal Bipyramidal | nih.gov |
| Sn(IV) | 2,6-diacetylpyridine bis(benzoylhydrazone) | [PhSn(L)Cl] | Pentagonal Bipyramidal | uky.edu |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| H₂L / H₂dapa | 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone) |
| H₂L¹ | 2,6-diacetylpyridine bis(isonicotinoylhydrazone) |
| H₂L² | 2,6-diacetylpyridine bis(nicotinoylhydrazone) |
| dapdoH₂ | 2,6-diacetylpyridine dioxime |
| dph | 2,6-diacetylpyridine dihydrazone |
| H₂L (Sn complexes) | 2,6-diacetylpyridine bis(benzoylhydrazone) or bis(2-hydroxybenzoylhydrazone) |
| dap(AH)₂ | 2,6-diacetylpyridine bis(anthraniloyl hydrazide) |
| dap(BH)₂ | 2,6-diacetylpyridine bis(benzoyl hydrazide) |
| dap(SH)₂ | 2,6-diacetylpyridine bis(salicyloyl hydrazide) |
| cha | 4-hydroxy-pyridine-2,6-dicarboxylic acid (chelidamic acid) |
| Cp* | Pentamethylcyclopentadienyl |
| PPh₃ | Triphenylphosphine |
| AsPh₃ | Triphenylarsine |
Complexation with Lanthanide Series Elements
The coordination chemistry of 2,6-diacetylpyridine derivatives with lanthanide (Ln) ions is rich and has been extensively explored. These ligands are particularly effective in forming stable complexes with lanthanides due to their ability to satisfy the high coordination number demands of Ln(III) ions.
Lanthanide complexes are often synthesized via a template effect, where the lanthanide ion directs the [1+2] condensation of 2,6-diacetylpyridine with hydrazides or other amine-containing molecules. nih.gov This method has been successfully used to synthesize a series of complexes with various lanthanide ions including La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), and Dy(III). nih.govias.ac.iniaea.org
For instance, the reaction of 2,6-diacetylpyridine with 2-aminobenzoylhydrazide in the presence of lanthanide nitrates yields complexes where the resulting pentadentate ligand coordinates to the metal center. nih.gov Similarly, asymmetrical dihydrazone ligands, such as 2,6-diacetylpyridine 2-thenoyl salicyl dihydrazone (H₂dapthsh), form complexes of the type [Ln(H₂dapthsh)Cl(H₂O)₂]Cl₂ with a range of lanthanides. ias.ac.in Another example involves 2,6-diacetylpyridine dioxime (H₂dapd), which forms 1:2 (metal:ligand) chelates with La, Pr, Nd, Sm, Gd, and Dy. capes.gov.br
The nature of the lanthanide ion can influence the final structure and coordination number. A notable example is the "lanthanide contraction" effect observed in complexes with 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone). In these structures, the larger lanthanides like Eu(III), Gd(III), and Dy(III) display a high coordination number of 11, while the smaller Er(III) ion is 9-coordinated. nih.gov
Furthermore, ligands derived from the related 4-hydroxypyridine-2,6-dicarboxylic acid have been shown to form coordination polymers with lanthanides, creating 2D and 3D frameworks. rsc.org The study of these complexes is often motivated by their potential applications in materials science, particularly for their luminescent properties. researchgate.netelsevierpure.comuniud.itnih.gov The ligands can act as "antennas," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. researchgate.netelsevierpure.comuniud.it This sensitization is particularly efficient for Tb(III) and Eu(III) complexes, leading to strong green and red luminescence, respectively. researchgate.netelsevierpure.comnih.govmdpi.com
Structural Elucidation of Metal Complexes
The precise structures and bonding characteristics of metal complexes derived from this compound are determined using a combination of analytical techniques. These methods provide a complete picture of the complexes, from their solid-state atomic arrangement to their behavior in solution and elemental composition.
X-ray Crystallography for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique has been crucial in characterizing numerous complexes of 2,6-diacetylpyridine derivatives. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, the crystal structures of Eu(III), Gd(III), Tb(III), Dy(III), and Er(III) nitrate (B79036) complexes with 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone) have been determined, revealing high coordination numbers and the influence of the lanthanide contraction on the coordination sphere. nih.gov X-ray analysis of a dysprosium(III) complex with 2,6-diacetylpyridine bis(picolinoylhydrazone) confirmed a mononuclear structure. rsc.org Similarly, the structure of a mercury(II) complex with 2,6-diacetylpyridine bis(2'-pyridylhydrazone) was elucidated, showing a pentagonal bipyramidal geometry with the ligand's five nitrogen atoms in the equatorial plane.
In cases where single crystals suitable for X-ray diffraction cannot be obtained, X-ray powder diffraction (XRPD) can provide valuable information. For instance, XRPD studies on lanthanide(III) chelates with 2,6-diacetylpyridine dioxime indicated that the complexes are isomorphous and possess an orthorhombic crystal lattice. capes.gov.br
The table below summarizes crystallographic data for a selection of complexes derived from 2,6-diacetylpyridine.
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| [DyCl₂(LH₂)(MeOH)]Cl (LH₂ = 2,6-diacetylpyridine bis(picolinoylhydrazone)) | Monoclinic | P2₁/n | Distorted Muffin-like | rsc.org |
| [Eu(L)(NO₃)₃] (L = 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone)) | Monoclinic | P2₁/c | 11-coordinate | nih.gov |
| [Er(L)(NO₃)₂(H₂O)]NO₃·H₂O (L = 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone)) | Triclinic | P-1 | 9-coordinate | nih.gov |
| [Mn(μ₄-pdba)(H₂O)]n (H₂pdba = 4,4'-(Pyridine-3,5-diyl)dibenzoic acid) | Monoclinic | C2/c | Distorted Trigonal Bipyramidal | nih.gov |
| [Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Triclinic | P-1 | Distorted Square Planar & Distorted Trigonal Bipyramidal | nih.gov |
Spectroscopic Characterization Techniques (IR, UV-Vis, NMR, EPR, Mössbauer)
Spectroscopic methods are essential for characterizing the coordination environment of the metal ions and confirming the binding of the ligand.
Infrared (IR) Spectroscopy is widely used to identify the coordination sites of the ligand. The key IR spectral bands of the free ligand are compared with those of the metal complexes. A shift in the frequency of a particular functional group's vibration upon complexation indicates its involvement in bonding to the metal ion. For example, in hydrazone derivatives of 2,6-diacetylpyridine, a negative shift in the ν(C=O) band and a positive shift in the ν(C=N) band upon complexation suggest coordination through the carbonyl oxygen and the azomethine nitrogen atoms. ias.ac.in The coordination of the pyridine nitrogen is confirmed by shifts in the pyridine ring vibrations. capes.gov.br
Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help deduce the coordination geometry. The spectra of lanthanide complexes are often dominated by intense ligand-centered π→π* and n→π* transitions. capes.gov.br The f-f transitions of the lanthanide ions are characteristically weak and sharp. However, certain transitions, known as "hypersensitive" transitions, are particularly sensitive to the coordination environment. For example, the position and shape of the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition in neodymium(III) complexes can indicate an eight-coordinate geometry. iaea.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra confirm the formation of the ligand and can indicate changes in the chemical environment of protons and carbons upon coordination. niscpr.res.in For instance, the disappearance of the phenolic proton signal in the ¹H NMR spectrum of a ligand upon complexation confirms its deprotonation and coordination.
Electron Paramagnetic Resonance (EPR) Spectroscopy is applicable to paramagnetic complexes, such as those of Cu(II), Mn(II), and some lanthanides. The EPR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to infer the geometry of the complex.
Mössbauer Spectroscopy is a highly specific technique used for iron complexes. It provides detailed information about the oxidation state, spin state, and site symmetry of the iron nucleus. While not broadly applicable to all metals, it is invaluable for studying the electronic structure of iron-containing coordination compounds.
The table below provides a summary of key spectroscopic data for representative complexes.
| Technique | Ligand/Complex System | Key Observation | Inference | Reference |
|---|---|---|---|---|
| IR | Ln(III) complexes of H₂dapthsh | Negative shift of ν(C=O), positive shift of ν(C=N) | Coordination via carbonyl oxygen and azomethine nitrogen | ias.ac.in |
| IR | Ln(III) complexes of H₂dapd | Shifts in pyridine ring and oxime group vibrations | Coordination through pyridine and oxime nitrogens | capes.gov.br |
| UV-Vis | Nd(III) complex of H₂dapthnh | Shape of hypersensitive ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition | Eight-coordinate geometry | iaea.org |
| Luminescence | Eu(III) and Tb(III) complexes of Schiff bases | Ligand-sensitized f-f emission | Efficient antenna effect (energy transfer) | researchgate.netelsevierpure.com |
Elemental Analysis and Mass Spectrometry
Elemental Analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. By measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can verify that the experimental composition matches the theoretically calculated values for the proposed structure. This analysis is crucial for confirming the stoichiometry of the complex, including the metal-to-ligand ratio and the number of solvent or counter-ion molecules present. nih.govcapes.gov.brniscpr.res.in
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the complex and its fragments, confirming its molecular weight and composition. Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for coordination compounds. For example, FAB mass spectra have been used to confirm the monomeric nature of lanthanide complexes of 2,6-diacetylpyridine 2-thenoyl salicyl dihydrazone. ias.ac.in The molecular ion peak (M⁺) in the mass spectrum of the free ligand 2,6-diacetylpyridine-2-thenoylnicotinoyldihydrazone (H₂dapthnh) confirms its formation, while the fragmentation pattern provides structural information. niscpr.res.in High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further solidifying the proposed molecular formula.
Coordination Geometry and Stereochemistry
The versatile electronic properties of metal ions and the polydentate nature of ligands derived from this compound give rise to a variety of coordination geometries and stereochemistries. The specific geometry adopted is influenced by factors such as the size and charge of the central metal ion, the denticity and steric bulk of the ligand, and the nature of any co-ligands or counter-ions present in the coordination sphere.
Common coordination numbers for these complexes range from six to eleven. For instance, lanthanide(III) complexes with 2,6-diacetylpyridine bis(2-aminobenzoylhydrazone) exhibit high coordination numbers of 9 or 11 to accommodate the large size of the metal ions. nih.gov In a series of homodinuclear lanthanide complexes with a hydrazone Schiff base ligand, the metal cations were found to be nine-coordinated in a distorted tricapped trigonal prism geometry. mdpi.com In contrast, transition metal complexes often exhibit lower coordination numbers. For example, manganese(II) complexes with hydrazone ligands derived from 2,6-diacetylpyridine can be seven- or eight-coordinate. nih.gov
The ligand itself, typically wrapping around the metal ion, dictates the stereochemistry. The arrangement of chelate rings can lead to different isomers. The condensation products of 2,6-diacetylpyridine with various diamines and hydrazides have been frequently found to induce a pentagonal bipyramidal stereochemistry in the resulting metal complexes. ias.ac.in
Pentagonal Bipyramidal Geometries
A frequently observed and significant coordination geometry for complexes involving pentadentate ligands derived from 2,6-diacetylpyridine is the pentagonal bipyramid . mdpi.com In this seven-coordinate arrangement, the five donor atoms of the ligand (typically an N₃O₂ or N₅ set) occupy the equatorial plane, creating a pentagonal girdle around the central metal ion. The two remaining coordination sites, located at the apices of the pyramid, are occupied by monodentate ligands such as water molecules, chloride ions, or isothiocyanato groups. rsc.org
This geometry is common for both transition metals and lanthanides. For example, iron(III) and chromium(III) complexes with 2,6-diacetylpyridine bis(semicarbazone) adopt this structure. Similarly, a cobalt(II) complex with 2,6-diacetylpyridine bis(4-hydroxybenzoylhydrazone) and two axial isothiocyanato groups was shown by X-ray crystallography to have a pentagonal-bipyramidal coordination geometry. rsc.org The condensation products of 2,6-diacetylpyridine with various hydrazides are known to favor this stereochemistry. ias.ac.in
The pentagonal bipyramidal arrangement is of particular interest in the field of single-molecule magnets, especially for lanthanide complexes, as this specific geometry can lead to favorable magnetic anisotropy. mdpi.com The stability of this geometry is a testament to the excellent fit between the "pocket" of the pentadentate ligand and the coordination requirements of the central metal ion.
Square Planar and Octahedral Coordination
The geometry of a metal complex is largely dictated by the nature of the metal ion, its oxidation state, and the ligand's steric and electronic properties. Ligands derived from 2,6-diacetylpyridine, and by extension this compound, can stabilize both square planar and octahedral geometries.
Square Planar Complexes:
Square planar geometry is commonly observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). Schiff base ligands derived from 2,6-diacetylpyridine can act as tetradentate ligands, wrapping around the metal ion in the equatorial plane. For instance, the condensation of 2,6-diacetylpyridine with two equivalents of an amine can produce a ligand that enforces a square planar arrangement of its donor atoms.
Octahedral Complexes:
Octahedral geometry is one of the most common coordination geometries for transition metal complexes and is favored by a wide range of metal ions, including those of the first transition series like Mn(II), Fe(II/III), Co(II/III), and Ni(II). Ligands derived from 2,6-diacetylpyridine can act as meridional tridentate or as part of a larger chelating system to facilitate octahedral coordination.
For example, Schiff base ligands derived from 2,6-diacetylpyridine and hydrazides can form six-coordinate complexes. In some cases, the ligand occupies the equatorial plane, with two axial positions filled by solvent molecules or other monodentate ligands, resulting in a distorted octahedral geometry. An example is the CuII(Py₂C(OH)₂₂·H₂O complex, where the copper(II) center is in a significantly distorted octahedral environment. researchgate.net Similarly, nickel(II) complexes with benzothiadiazole Schiff-base ligands have been shown to adopt a distorted octahedral geometry. rsc.org In manganese chemistry, Schiff base ligands derived from the condensation of 2,6-diacetylpyridine with ethanolamine (B43304) have been shown to form seven-coordinate complexes, which can be considered as a variation from the ideal octahedral geometry. rsc.org
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to their coordination geometry and the nature of the metal-ligand interactions.
Electronic Properties:
The electronic absorption spectra (UV-Vis) of these complexes provide valuable information about the d-orbital splitting and the nature of electronic transitions.
For square planar complexes, such as those of Cu(II), characteristic d-d transitions are often observed in the visible region. The electronic spectra of Schiff base complexes can be complex, often showing bands attributable to both ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.netresearchgate.net
In octahedral complexes, the electronic spectra are interpreted using Tanabe-Sugano diagrams. For instance, a high-spin d⁵ Mn(II) complex is expected to show very weak, spin-forbidden transitions, making its solutions appear nearly colorless. In contrast, octahedral Ni(II) (d⁸) complexes typically exhibit three spin-allowed d-d transitions.
Magnetic Properties:
The magnetic properties of these complexes are determined by the number of unpaired electrons in the d-orbitals of the metal center. Magnetic susceptibility measurements provide the effective magnetic moment (µ_eff), which can be used to determine the spin state of the metal ion.
For instance, square planar Ni(II) (d⁸) complexes are typically low-spin and therefore diamagnetic (µ_eff = 0 B.M.). In contrast, octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, exhibiting magnetic moments in the range of 2.9–3.4 B.M. researchgate.net
Manganese(II) (d⁵) complexes can be either high-spin (5 unpaired electrons, µ_eff ≈ 5.9 B.M.) or low-spin (1 unpaired electron, µ_eff ≈ 1.73 B.M.), depending on the ligand field strength. Schiff base ligands derived from 2,6-diacetylpyridine typically form high-spin Mn(II) complexes. rsc.org In some cases, antiferromagnetic coupling between adjacent metal centers in polynuclear complexes can lead to a lower than expected magnetic moment. researchgate.net
Below is a table summarizing the magnetic properties of some representative Schiff base complexes derived from 2,6-diacetylpyridine.
| Complex | Metal Ion | Geometry | Magnetic Moment (µ_eff, B.M.) | Reference |
| [Co(L)] | Co(II) | Tetrahedral | 2.80 - 5.40 | researchgate.net |
| [Ni(L)] | Ni(II) | Tetrahedral | 2.80 - 5.40 | researchgate.net |
| [Cu(L)] | Cu(II) | Tetrahedral | 1.7 - 1.8 | researchgate.net |
| [Mn(dapA₂)]n | Mn(II) | Hepta-coordinate | Weak antiferromagnetic interaction | rsc.org |
| [Mn(dapS)₂] | Mn(II) | Octa-coordinate (dodecahedral) | - | rsc.org |
Note: 'L' in the table refers to a generic Schiff base ligand.
Advanced Spectroscopic and Computational Investigations
Detailed Spectroscopic Probes for Ligand and Complex Characterization
Spectroscopic techniques are indispensable tools for the detailed characterization of 4-Hydroxy-2,6-diacetylpyridine and its metallic complexes. By probing the interactions of these compounds with electromagnetic radiation, researchers can deduce a wealth of information about their structure, bonding, and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained. For this compound and its derivatives, various NMR techniques are employed.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. In the context of this compound, the chemical shifts in ¹H and ¹³C NMR spectra provide information about the electron density and connectivity of the atoms within the molecule. For instance, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl groups. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of the different carbon atoms, including those in the pyridine ring, the acetyl groups, and the hydroxyl group. The specific chemical shifts can be influenced by the solvent and the formation of complexes. rsc.orgnih.govchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 |
| Acetyl CH₃ | 2.5 - 3.0 |
| Pyridine C (substituted) | 150 - 165 |
| Pyridine CH | 120 - 140 |
| Carbonyl C | 195 - 205 |
| Acetyl CH₃ | 25 - 30 |
| Note: These are general predicted ranges and can vary based on solvent and experimental conditions. |
¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly useful for studying pyridine-containing compounds as it directly probes the nitrogen atom in the heterocyclic ring. rsc.orgrsc.orgspectrabase.com The chemical shift of the ¹⁵N nucleus is sensitive to coordination with metal ions and changes in the electronic structure of the pyridine ring. rsc.orgrsc.org For instance, upon complexation of this compound with a metal ion, a significant shift in the ¹⁵N resonance is expected, providing direct evidence of ligand-metal bond formation. rsc.org This technique can also help in understanding tautomeric equilibria in related pyridine derivatives. scispace.comipb.pt
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic metal complexes of this compound, such as those involving copper(II). rsc.orgnih.gov
EPR spectra provide detailed information about the electronic structure and the local environment of the paramagnetic center. ethz.ch For instance, in a copper(II) complex of this compound, the EPR spectrum can reveal the coordination geometry around the copper ion (e.g., square-planar or tetrahedral) and the nature of the metal-ligand bonding. rsc.orgnih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum are characteristic parameters that help in the characterization of the complex. rsc.org Furthermore, EPR can be used to study the interaction of these complexes with other molecules and their affinity for different environments, such as hydrophobic or hydrophilic media. rsc.org The technique is also sensitive enough to detect the formation of dimeric or polymeric species in solution. nih.gov
Interactive Data Table: Representative EPR Parameters for a Cu(II) Complex
| Parameter | Typical Value Range | Information Gained |
| g-value (g_parallel) | 2.2 - 2.4 | Nature of the metal-ligand bond |
| g-value (g_perpendicular) | 2.0 - 2.1 | Overall geometry of the complex |
| Hyperfine Coupling (A_parallel) | 150 - 200 G | Covalency of the metal-ligand bond |
| Note: These values are illustrative and depend on the specific complex and experimental conditions. |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful avenue to complement experimental findings and to gain deeper insights into the properties and reactivity of this compound at an atomic and electronic level.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org For this compound and its derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and to predict spectroscopic data. redalyc.orgnih.govresearchgate.net
By calculating the distribution of electron density, DFT can provide insights into the molecule's reactivity and the nature of its chemical bonds. uctm.edu The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, which are crucial for understanding the electronic transitions and the chemical reactivity of the molecule. chemrxiv.org Furthermore, DFT can be used to simulate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. Theoretical calculations of NMR chemical shifts using DFT can also aid in the interpretation of experimental spectra. nrel.gov
Quantum chemical modeling, including methods like DFT, can be used to explore reaction mechanisms involving this compound. chemrxiv.orgnih.gov By calculating the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways.
For example, in the context of complex formation, quantum chemical modeling can elucidate the step-by-step process of how the ligand binds to a metal ion. It can also be used to study the mechanism of reactions where complexes of this compound act as catalysts. These theoretical studies can provide a level of detail that is often difficult to obtain through experimental methods alone, offering a powerful tool for understanding and predicting chemical reactivity. nih.gov
Mechanistic and Applied Research Directions of 4 Hydroxypyridine 2,6 Diacetylpyridine Derivatives
Catalytic Applications of Metal Complexes
Metal complexes incorporating ligands derived from 4-hydroxy-2,6-diacetylpyridine are of significant interest due to their potential catalytic activities. The pyridine (B92270) and acetyl groups offer a robust coordination environment for various metal ions, which can then act as active centers for a range of chemical transformations.
Electrocatalytic Transformations (e.g., Water Oxidation)
The development of efficient and sustainable energy conversion technologies has driven research into electrocatalysts for reactions such as water splitting, which consists of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), also known as water oxidation. While platinum-based catalysts are highly effective, their scarcity and high cost necessitate the exploration of alternatives based on more abundant elements. louisville.edu Metal complexes with redox-active ligands, such as those derived from 2,6-diacetylpyridine (B75352), are promising candidates for creating inexpensive and efficient electrocatalysts. louisville.edu
Although direct studies on this compound complexes for water oxidation are not extensively detailed in the reviewed literature, related pyridine-based complexes have shown significant promise in electrocatalysis. For instance, a catalyst synthesized from cobalt and poly-4-vinylpyridine has demonstrated high efficiency for the CO2 reduction reaction (CO2RR) to CO. researchwithrowan.com This suggests that the coordination of metal ions to pyridine moieties can create catalytically active sites. Further research is needed to explore the potential of this compound metal complexes specifically for water oxidation, where the electronic properties of the ligand could be tuned by the hydroxyl group to optimize the catalytic performance.
Specific Organic Transformations
Metal complexes derived from Schiff bases, which can be synthesized from 2,6-diacetylpyridine, have been widely explored as catalysts in various organic transformations. mdpi.com These complexes are valued for their stability, ease of synthesis, and the ability to accommodate a variety of metal centers, making them highly tunable for different catalytic applications. unipa.it
One notable application is in Claisen-Schmidt condensation reactions for the synthesis of chalcone derivatives. A study demonstrated that a Cu(II) complex of a Schiff base ligand exhibited remarkable catalytic activity, leading to high yields of chalcones under ultrasonication. mdpi.com The versatility of 2,6-diacetylpyridine as a precursor for ligands in coordination chemistry is crucial for developing efficient catalysts for various chemical processes. nbinno.com The functional groups on the ligand framework can be modified to influence the steric and electronic environment around the metal center, thereby controlling the selectivity and efficiency of the catalytic reaction.
Supramolecular Assembly and Self-Organization
The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is a cornerstone of supramolecular chemistry. rsc.org Derivatives of this compound are excellent candidates for constructing complex supramolecular architectures due to their capacity for both metal coordination and hydrogen bonding.
Formation of Grid-like and Cyclic Structures
The rigid geometry and multiple binding sites of pyridine-based ligands facilitate the programmed assembly of intricate supramolecular structures. For example, V-shaped 4,2′:6′,4′′-terpyridine derivatives have been shown to self-assemble into hydrogen-bonded domains on surfaces, which can then be transformed into coordination networks upon the addition of metal atoms like copper. rsc.org This demonstrates the potential for creating ordered, porous networks.
Furthermore, the reaction of N-thiophosphorylated thiourea with N,N'-dimethylformamide azine dihydrochloride has led to the formation of a co-crystallization product featuring a tetrameric cyclic secondary building unit. researchgate.net This cyclic structure is held together by intermolecular hydrogen bonds and encapsulates a rhombohedral cyclic [Cl2(H2O)2]2− cluster. researchgate.net These examples highlight the potential of pyridine-containing molecules, including derivatives of this compound, to form discrete cyclic and grid-like assemblies through a combination of coordination and hydrogen bonding interactions.
Metallodendrimer and Polymeric Architectures
The principles of supramolecular chemistry can be extended to create larger, more complex structures like metallodendrimers and coordination polymers. Dendrimers are highly branched, globular macromolecules that emanate from a central core. nocton.fr The synthesis of these structures can proceed in a divergent fashion, growing outwards from the core, or in a convergent manner, building from the periphery inwards. nocton.fr
Coordination polymers are formed by the self-assembly of metal ions and organic ligands. A one-dimensional linear polymeric chain has been synthesized from a seven-coordinate Mn(II) complex of a bis-Schiff base of 2,6-diacetylpyridine. rsc.org In this structure, the manganese ions are linked by the ligand framework. The study of such polymeric materials is driven by the aim to incorporate non-covalent bonding sites that can impart properties like self-healing. qucosa.de For instance, supramolecular networks formed through hydrogen bonding between polymer chains can lead to materials that can repair themselves upon damage. qucosa.de The versatile coordination chemistry of this compound derivatives makes them promising components for the design of novel metallodendrimers and functional polymeric materials.
Studies of Molecular Interactions with Biomolecules (Excluding Clinical Outcomes)
The interaction of metal complexes with biomolecules is a field of intense research, with applications in the development of therapeutic and diagnostic agents. DNA is a primary target for many of these compounds. unipa.itias.ac.in Schiff base metal complexes, in particular, have been extensively studied for their ability to bind and cleave DNA. ias.ac.in
Complexes derived from 2,6-diacetylpyridine and its Schiff bases have shown significant interactions with DNA. For example, copper(II) complexes of Schiff base-aroylhydrazones synthesized from 2,6-diacetylpyridine have been found to bind to calf thymus DNA (CT-DNA) through both groove binding and intercalation modes. researchgate.net These complexes were also shown to effectively cleave pBR322 plasmid DNA. researchgate.net Similarly, a zinc(II) complex derived from 2,6-diacetylpyridine dihydrazone was found to bind to DNA primarily through groove binding and could cleave plasmid DNA, potentially through a hydrolytic pathway. nih.gov The mode of interaction can be influenced by the metal center and the ligand structure. For instance, some chromium(III) Schiff base complexes have been shown to bind to DNA via a non-intercalative, major groove binding mode. nih.gov
In addition to DNA, proteins are another important class of biomolecules that can interact with metal complexes. The binding of metal complexes to transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA) is a crucial aspect of their biological activity. mdpi.com Studies with imidazole terpyridine derived Cu(II) and Zn(II) complexes have shown that these compounds can interact with bovine serum albumin, influencing the protein's secondary structure. nih.gov The specific binding interactions can vary depending on the complex, with different complexes potentially having distinct binding sites on the protein. nih.gov
The table below summarizes the findings of interaction studies between various 2,6-diacetylpyridine-derived metal complexes and biomolecules.
| Complex Type | Biomolecule | Interaction Mode | DNA Cleavage | Reference |
| Copper(II) Schiff base-aroylhydrazone | Calf Thymus DNA | Groove binding and intercalation | Yes | researchgate.net |
| Zinc(II) dihydrazone | Calf Thymus DNA | Groove binding | Yes | nih.gov |
| Imidazole terpyridine Cu(II) | Calf Thymus DNA | Coordinate binding to bases | Yes (oxidative) | nih.gov |
| Imidazole terpyridine Zn(II) | Calf Thymus DNA | Intercalative | Yes (hydrolytic) | nih.gov |
| Chromium(III) Schiff base | Calf Thymus DNA | Major groove binding (non-intercalative) | Yes | nih.gov |
| Imidazole terpyridine Cu(II)/Zn(II) | Bovine Serum Albumin | Influences secondary structure | N/A | nih.gov |
DNA Binding and Cleavage Mechanisms
The interaction of metal complexes derived from 2,6-diacetylpyridine with DNA is a significant area of research. These complexes have demonstrated the ability to bind to DNA through various modes and, in some cases, induce cleavage, highlighting their potential as therapeutic agents or molecular biology tools. researchgate.net
The cleavage activity of these complexes is often dependent on concentration and reaction time and can occur both in the presence and absence of an oxidizing agent like hydrogen peroxide (H₂O₂). tandfonline.comdergipark.org.tr For instance, the aforementioned zinc(II) complex demonstrated the ability to cleave plasmid pBR322 DNA, likely via a hydrolytic pathway. nih.gov The nuclease activity of cobalt(II) complexes also showed a strong dependence on both the concentration of the complex and the incubation time. tandfonline.com The interaction modes are not limited to groove binding; non-classical intercalation, such as partial intercalation, has also been suggested for some derivatives. nih.gov
Table 1: DNA Interaction Profile of Selected 2,6-Diacetylpyridine Derivative Complexes
| Complex/Ligand | Metal Ion | Interaction with DNA | Cleavage Activity | Proposed Mechanism |
|---|---|---|---|---|
| 2,6-diacetylpyridine bis(4-hydroxybenzoylhydrazone) | Co(II) | Effective binding confirmed by absorption titration and viscosity measurements. tandfonline.com | Nuclease activity observed with pBR322 plasmid DNA. tandfonline.com | Dependent on complex concentration and reaction time. tandfonline.com |
| 2,6-diacetylpyridine dihydrazone derivative | Zn(II) | Major groove binding with CT-DNA. nih.gov | Cleaves pBR322 plasmid DNA with and without H₂O₂. nih.gov | Likely hydrolytic pathway. nih.gov |
Enzyme Mimicry and Biocoordination Chemistry
The unique coordination geometries stabilized by 2,6-diacetylpyridine-based ligands make their metal complexes suitable candidates for mimicking the active sites of metalloenzymes. rsc.org This has led to investigations into their catalytic and biological activities, forming a core part of their biocoordination chemistry.
One area of significant interest is the development of complexes with superoxide dismutase (SOD) mimetic activity. uky.edu SODs are enzymes that catalyze the dismutation of superoxide radicals, playing a crucial role in antioxidant defense. Metal complexes that can mimic this function are of great therapeutic interest. Furthermore, research has shown that iron chelators derived from 2,6-diacetylpyridine bis(acylhydrazones) can exhibit potent anticancer activity by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. nih.gov The metal-free ligands demonstrated a significant ability to inhibit cell proliferation, while their corresponding Fe(III) complexes showed reduced cytotoxic activity. nih.gov This suggests the ligand itself, by chelating iron, is responsible for inhibiting the enzyme. nih.gov
The coordination chemistry of these ligands is extensive, with the ability to form stable complexes with a wide range of transition metals, main group metals, actinides, and lanthanides. uky.edu The resulting structures, often seven-coordinated pentagonal-bipyramidal complexes, are notable for their stability and catalytic potential. uky.edu This versatility allows for the fine-tuning of the complex's properties for specific biological or catalytic applications, such as the oxidation of cyclohexane. mdpi.com
Development of Spectroscopic Probes and Sensors
The inherent structural features of this compound derivatives, including their ability to act as chelators and their potential for conjugation into larger systems, make them excellent platforms for the development of spectroscopic probes and sensors.
Fluorescent Probes for Specific Analyte Detection (e.g., Metal Ions, Biomolecules)
Fluorescent sensors are powerful analytical tools prized for their high sensitivity, selectivity, and suitability for real-time monitoring in biological systems. mdpi.comresearchgate.net Probes based on 2,6-diacetylpyridine derivatives can be designed to detect specific analytes, such as metal ions and biomolecules, through mechanisms that modulate their fluorescence properties upon binding.
A common design strategy involves incorporating a fluorophore and a chelating unit derived from the pyridine scaffold. nih.gov When the target analyte binds to the chelating site, it can alter the electronic structure of the molecule, leading to a change in fluorescence intensity or wavelength. nih.gov This "turn-on" or "turn-off" response allows for the detection and quantification of the analyte. For example, rhodamine B hydrazide, a non-fluorescent probe, reacts selectively with diacetyl to form a highly fluorescent product, providing a method for its determination. d-nb.infonih.gov While not a direct derivative, this demonstrates the principle of using a specific chemical reaction involving a diacetyl-like functional group to trigger a fluorescent signal.
These sensors can be engineered for high specificity towards various metal ions, which is crucial for applications in environmental monitoring and medical diagnostics. mdpi.comresearchgate.net The development of such probes often focuses on achieving a "turn-on" response, where fluorescence is enhanced upon binding, as this is generally preferred over fluorescence quenching for better sensitivity.
Table 2: Principles of Fluorescent Probe Design
| Sensing Mechanism | Description | Example Application |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the transfer of an electron from a donor to an excited fluorophore, switching fluorescence "on" or "off". | Detection of various metal ions. |
| Förster Resonance Energy Transfer (FRET) | The distance or orientation between a donor and acceptor fluorophore is altered by analyte binding, changing the efficiency of energy transfer. nih.gov | Probing conformational changes in biomolecules. mdpi.com |
| Intramolecular Charge Transfer (ICT) | Analyte interaction changes the electron-donating or -withdrawing properties within the molecule, shifting the emission wavelength. | Sensing polarity and specific ions. |
Colorimetric Sensing Applications
Colorimetric sensors offer a simple, cost-effective, and rapid method for analyte detection, often allowing for visual identification without the need for complex instrumentation. mdpi.comnih.gov Derivatives of 2,6-diacetylpyridine have been successfully employed as reagents in colorimetric assays.
A notable example is the use of 2,6-diacetylpyridine bis(furoylhydrazone) (H₂dapf) for the determination of uranium. nih.gov This compound forms a colored complex with uranium in solutions at pH 3. The resulting system obeys the Lambert-Beer law, allowing for the colorimetric quantification of uranium with a molar absorptivity of 1.5 x 10⁴ L·mol⁻¹·cm⁻¹ at 400 nm. nih.gov The selectivity of the method can be enhanced by using EDTA to mask potential interferences. nih.gov
The principle behind such sensors is the formation of a metal-ligand complex that has distinct absorption properties in the visible spectrum compared to the free ligand. nih.gov This change in color can be measured spectrophotometrically for quantitative analysis or observed by the naked eye for qualitative or semi-quantitative assessment. mdpi.com The development of these sensors often involves modifying the pyridine scaffold to create highly selective binding pockets for specific target analytes, leading to distinct and measurable color changes. rsc.org
Analytical Applications in Metal Ion Detection and Quantification
The strong chelating ability of this compound derivatives makes them highly suitable for various analytical applications focused on the detection and quantification of metal ions. researchgate.net These methods are essential for environmental monitoring, industrial process control, and clinical diagnostics, where the concentration of specific metals must be precisely determined. ijrpc.com
Derivatives such as 2,6-diacetylpyridine bis(arylhydrazones) have been synthesized and investigated as analytical reagents for specific metals. nih.gov As mentioned previously, H₂dapf can be used for the colorimetric determination of uranium, demonstrating its utility in quantitative analysis. nih.gov The sensitivity and selectivity of these methods are key advantages. Modern analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS) offer extremely low detection limits, but often require expensive instrumentation and complex sample preparation. ijrpc.com In contrast, spectroscopic methods utilizing chelating agents like pyridine derivatives can provide simpler, lower-cost alternatives for routine analysis.
Electrochemical methods also represent a powerful approach for detecting heavy metal ions. mdpi.com Sensors can be fabricated by modifying electrodes with nanocomposite materials that incorporate selective chelating agents. The high surface area and unique chemical properties of materials like metal-organic frameworks (MOFs) can be harnessed to preconcentrate metal ions at the electrode surface, enhancing the sensitivity of detection techniques such as differential pulse voltammetry (DPV). mdpi.com The pyridine-based ligands, with their well-defined coordination sites, are excellent candidates for incorporation into such advanced sensor systems.
Table 3: Comparison of Analytical Techniques for Metal Ion Detection
| Technique | Principle | Advantages | Common Analytes |
|---|---|---|---|
| Colorimetric Sensing | Formation of a colored complex between a ligand and a metal ion, detected by UV-Vis spectroscopy. nih.gov | Low cost, simple instrumentation, rapid analysis. mdpi.com | Uranium, Palladium(II), Copper(II). nih.govnih.gov |
| Fluorescent Sensing | Analyte binding modulates the fluorescence of a probe molecule. mdpi.com | High sensitivity and selectivity, suitable for imaging. mdpi.comresearchgate.net | Mercury(II), Lead(II), Silver(I). mdpi.comresearchgate.net |
| Atomic Spectroscopy (AAS, ICP-MS) | Measures the absorption or emission of light by free atoms or the mass-to-charge ratio of ions. ijrpc.commdpi.com | Very low detection limits (ppb to ppt), multi-element capability. ijrpc.com | Wide range of heavy and essential metals. researchgate.net |
| Electrochemical Methods (e.g., Voltammetry) | Measures the current response from the oxidation or reduction of metal ions at an electrode surface. mdpi.com | High sensitivity, portability, ability for speciation analysis. ijrpc.commdpi.com | Lead(II), Cadmium(II), Copper(II), Mercury(II). mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Advancements in 4-Hydroxypyridine-2,6-diacetylpyridine Research
Research into pyridine-based diketones has largely centered on the foundational molecule, 2,6-diacetylpyridine (B75352), which serves as a critical precursor for a vast array of ligands in coordination chemistry. wikipedia.org Key advancements have been made in its use to synthesize diiminopyridine (DIP) ligands through Schiff base condensation with various anilines. wikipedia.org These ligands are notable for their capacity to stabilize metals in a wide range of oxidation states. wikipedia.org Furthermore, template reactions involving 2,6-diacetylpyridine have been instrumental in creating complex macrocyclic ligands, including azamacrocycles and their derivatives, which are significant in fields from catalysis to biological mimetics. wikipedia.orgnbinno.com
While direct research on 4-Hydroxy-2,6-diacetylpyridine is not extensively documented, the advancements in its parent compound lay a clear foundation. The primary progress can be seen as the establishment of robust synthetic pathways for the 2,6-diacetylpyridine core and the extensive exploration of its derivatization at the acetyl groups. researchgate.netresearchgate.net The functionalization of these acetyl groups with hydrazones, semicarbazones, and other moieties has led to pentadentate (N3O2) ligands capable of forming seven-coordinate complexes with geometries like pentagonal-bipyramidal, which have been studied for their unique magnetic and biological properties. uky.edunih.gov
Challenges and Emerging Opportunities in Synthesis and Derivatization
The synthesis of the 2,6-diacetylpyridine scaffold, a necessary precursor, presents several challenges. Traditional methods, such as the Claisen condensation of 2,6-pyridinedicarboxylic esters, can involve complex procedures and the need for anhydrous conditions. google.com Alternative routes starting from 2,6-lutidine or using organometallic reagents have been developed to improve yields and simplify operations, but can involve harsh conditions or expensive reagents. wikipedia.orgresearchgate.netchemicalbook.com
A significant challenge moving forward is the regioselective introduction of a hydroxyl group at the 4-position of the pyridine (B92270) ring without interfering with the acetyl groups. This step is critical for accessing this compound and represents a key area for methodological development in pyridine chemistry.
Emerging opportunities lie in the derivatization of the acetyl groups, which are highly reactive carbonyls. The condensation reactions to form Schiff bases are well-established for the parent compound and offer a direct route to new ligand families from the 4-hydroxy derivative. wikipedia.orgrsc.org The presence of the 4-hydroxy group introduces a new functional handle. This phenolic moiety could be used for subsequent derivatization (e.g., etherification, esterification) to tune the electronic properties, solubility, and steric profile of the resulting ligands, opening doors to novel molecular architectures.
| Synthetic Method for 2,6-Diacetylpyridine Core | Starting Material | Key Reagents/Conditions | Reported Yield | Challenges |
| Claisen Condensation | 2,6-Dicarbethoxypyridine | Sodium, Ethyl Acetate (B1210297), Toluene | Good | Requires anhydrous conditions, multi-step process. researchgate.net |
| Grignard Reaction | 2,6-Bis(1-pyrrolidinylcarbonyl)pyridine | Methylmagnesium Chloride (MeMgCl) | 88% | Requires synthesis of the amide precursor. chemicalbook.com |
| Oxidation | 2,6-Diethylpyridine | N-hydroxyphthalimide (NHPI), tert-butyl nitrite | 54% | Moderate yield, requires specific catalytic system. chemicalbook.com |
This table summarizes methods for the parent compound, highlighting the foundational synthesis challenges relevant to its 4-hydroxy derivative.
Future Directions in Coordination Chemistry and Materials Science
The coordination chemistry of ligands derived from 2,6-diacetylpyridine is extensive, providing a roadmap for future studies on its 4-hydroxy counterpart. uky.edursc.orgvorys.com The introduction of the 4-hydroxy group is expected to significantly influence the properties of the resulting metal complexes.
Future research directions include:
Multinuclear Complexes and Coordination Polymers: The hydroxyl group can act as a bridging ligand between metal centers, facilitating the self-assembly of multinuclear complexes or coordination polymers. This could lead to new materials with interesting magnetic properties, such as single-molecule magnets (SMMs) or single-chain magnets (SCMs). uky.edursc.org
Modulation of Electronic Properties: The electron-donating nature of the hydroxyl group can modulate the electronic properties of the ligand and, consequently, the redox potential and catalytic activity of the metal center. This is particularly relevant for developing more efficient catalysts for processes like olefin polymerization, where diiminopyridine-metal complexes have shown significant promise. researchgate.net
Hydrogen-Bonded Supramolecular Assemblies: The hydroxyl group is a prime candidate for forming strong hydrogen bonds. This can be exploited to direct the formation of complex supramolecular structures in the solid state, leading to new crystalline materials with tunable properties for applications in gas storage or separation.
Luminescent Materials: The extended conjugation and potential for intramolecular hydrogen bonding in metal complexes of this compound derivatives could lead to materials with interesting photophysical properties, including fluorescence or phosphorescence, for applications in OLEDs or chemical sensing.
Potential Avenues for Mechanistic Biological Research and Sensor Development
In sensor development, the 4-hydroxy-substituted pyridine core offers significant potential.
Optical and Fluorescent Sensors: The hydroxyl group can act as a protonation/deprotonation site, leading to changes in the electronic structure and, therefore, the UV-Vis absorption or fluorescence emission spectrum upon interaction with analytes. This makes ligands derived from this compound promising candidates for pH sensors or for the detection of metal ions that preferentially bind to the phenolate form. researchgate.net
Selective Anion Recognition: The hydrogen-bonding capability of the hydroxyl group can be harnessed to design receptors for the selective recognition of anions, a challenging and important area in supramolecular chemistry.
Formaldehyde Sensing: Pyridine derivatives have been investigated as fluorescent chemosensors for formaldehyde. researchgate.net The specific electronic and structural features of this compound derivatives could be optimized for high sensitivity and selectivity in detecting this important and hazardous analyte.
| Area of Research | Role of 4-Hydroxy Group | Potential Application |
| Coordination Chemistry | Bridging ligand, electronic modulator | Single-Molecule Magnets, Catalysis |
| Materials Science | Hydrogen-bond donor/acceptor | Supramolecular Assemblies, Luminescent Materials |
| Biological Research | Enhance solubility, provide H-bonding site | Anticancer Agents, Antimicrobials |
| Sensor Development | Proton-responsive site, binding site | pH Sensors, Metal Ion Detection, Anion Recognition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Hydroxy-2,6-diacetylpyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of derivatives from 2,6-diacetylpyridine often involves halogenation or condensation reactions. For example, α,α′-dibromo-2,6-diacetylpyridine can be synthesized by reacting 2,6-diacetylpyridine with N-bromosuccinimide (NBS) in refluxing acetonitrile. Key factors include maintaining high reagent purity, using anhydrous solvents, and controlling reaction time to avoid side products. In-situ purification of intermediates (e.g., α,α′-dibromo derivatives) and immediate use in subsequent steps (e.g., condensation with 2-aminopyridine) can improve yields up to 60% .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. NMR (¹H/¹³C) confirms structural integrity, while HRMS validates molecular mass. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of geometry and bonding, as demonstrated in studies of copper(II) complexes derived from 2,6-diacetylpyridine hydrazones . Elemental analysis further ensures purity.
Q. How can researchers mitigate solubility challenges during ligand synthesis involving this compound?
- Methodological Answer : Solubility issues in reactions (e.g., with aminopyrazine) can be addressed by screening polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If insolubility persists, derivatization (e.g., introducing hydroxyl or acetyl groups) or sonication-assisted dissolution may help. Pre-purification of starting materials and stepwise reagent addition also reduce aggregation .
Advanced Research Questions
Q. How can researchers design stable coordination complexes using this compound-based ligands?
- Methodological Answer : Ligand design should prioritize chelating ability and steric flexibility. For example, 2,6-diacetylpyridine bis-hydrazones form binuclear copper(II) complexes when reacted with CuSO₄·5H₂O. Key steps include:
- Selecting hydrazone substituents (e.g., isonicotinoyl vs. nicotinoyl) to modulate ligand rigidity.
- Optimizing solvent systems (methanol/ethanol/water mixtures) for crystallization.
- Monitoring pH to stabilize metal-ligand bonds. Crystallographic data (e.g., unit cell parameters) validate structural outcomes .
Q. What strategies resolve contradictions in reported reactivity of this compound derivatives under varying conditions?
- Methodological Answer : Discrepancies in reactivity (e.g., competing halogenation pathways) require systematic analysis:
- Conduct controlled experiments with incremental changes in temperature, solvent, or reagent ratios.
- Use kinetic studies (e.g., time-resolved NMR) to identify intermediates.
- Cross-validate findings with computational models (DFT) to predict energetically favorable pathways. For example, in-situ generation of α,α′-dibromo intermediates minimizes decomposition, reconciling yield variations .
Q. How can advanced spectroscopic methods elucidate tautomeric behavior in this compound?
- Methodological Answer : Tautomerism between keto-enol forms can be studied via:
- Variable-temperature NMR to track proton exchange dynamics.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) vs. hydroxyl (O-H) stretches.
- UV-Vis spectroscopy to monitor absorption shifts in different solvents. Density functional theory (DFT) simulations further predict dominant tautomers under specific conditions .
Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?
- Methodological Answer : Use Schlenk-line techniques or gloveboxes for synthesis and purification. Store compounds under inert gas (N₂/Ar) in sealed containers with desiccants. For characterization, prepare samples in deuterated solvents under anhydrous conditions. Safety protocols (e.g., P301-P390 hazard codes) should guide spill management and waste disposal .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound complexes?
- Methodological Answer : Implement rigorous quality control:
- Standardize synthetic protocols (e.g., fixed reaction times, solvent batches).
- Use internal standards (e.g., trimethylsilyl propionate for NMR calibration).
- Perform triplicate measurements and apply statistical tools (e.g., ANOVA) to assess significance of variations. Cross-correlate with elemental analysis to rule out impurities .
Q. What computational tools are effective for predicting the catalytic activity of metal complexes derived from this compound?
- Methodological Answer : Molecular docking (AutoDock) and molecular dynamics (MD) simulations model ligand-metal interactions. For redox-active complexes, DFT calculations (using Gaussian or ORCA) predict frontier molecular orbitals (HOMO/LUMO) and redox potentials. Validate predictions with cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
